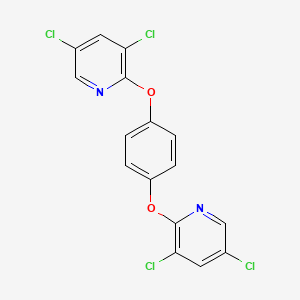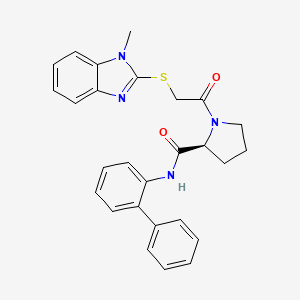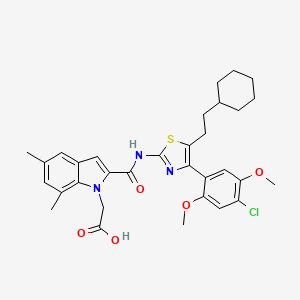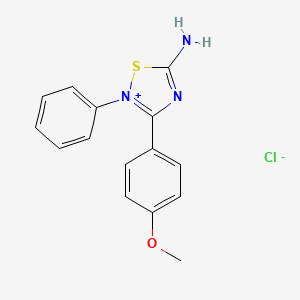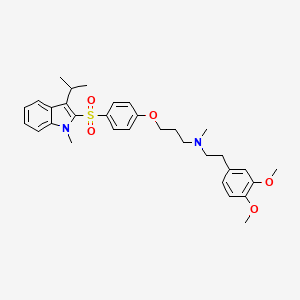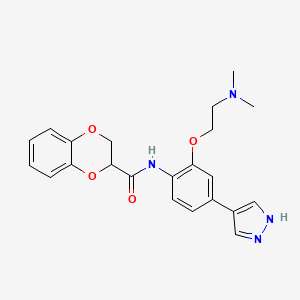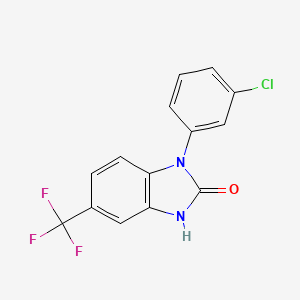
UCCF-853
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
UCCF-853は、嚢胞性線維症膜貫通伝導調節因子(CFTR)タンパク質のモジュレーターとして知られる合成有機化合物です。 この化合物は、呼吸器系と消化器系に影響を与える遺伝性疾患である嚢胞性線維症の治療において特に、その潜在的な治療用途について研究されてきました .
準備方法
合成経路と反応条件
UCCF-853の合成は、中間体の調製から始まる複数のステップが含まれます。主なステップは次のとおりです。
コア構造の形成: これは、特定の芳香族化合物を制御された条件下で反応させて、this compoundのコア構造を形成するプロセスです。
官能化: 次に、コア構造は、所望の化学的特性を得るためにさまざまな置換基で官能化されます。このステップには、ハロゲン化、ニトロ化、還元などの反応が含まれる場合があります。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスは効率とコスト効率のために最適化されており、多くの場合、反応条件を精密に制御するための自動化されたシステムを導入しています。 ハイスループットスクリーニングとコンビナトリアルケミストリー技術を使用することで、最も効率的な合成経路を特定するのに役立ちます .
化学反応解析
反応の種類
This compoundは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴う反応です。
還元: 酸化の反対である還元は、水素の添加または酸素の除去を伴う反応で、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換剤: ハロゲン、アルキル化剤.
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、さまざまな酸化された誘導体を生成する可能性があり、還元は化合物の還元形を生成する可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究の用途があります。
化学: CFTR調節とイオン輸送への影響を研究するためのモデル化合物として使用されます。
生物学: 上皮細胞など、さまざまな細胞タイプにおけるCFTR活性を調節する役割について調査されています。
医学: 嚢胞性線維症の潜在的な治療薬として探求されており、研究では、CFTR機能を強化し、患者の呼吸機能を改善する能力に焦点を当てています。
化学反応の分析
Types of Reactions
UCCF-853 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
UCCF-853 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CFTR modulation and its effects on ion transport.
Biology: Investigated for its role in modulating CFTR activity in various cell types, including epithelial cells.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis, with studies focusing on its ability to enhance CFTR function and improve respiratory function in patients.
Industry: Utilized in the development of new CFTR modulators and related compounds for therapeutic use
作用機序
UCCF-853は、細胞膜全体で塩化物イオンの輸送を調節する役割を担うCFTRタンパク質の活性を調節することによって、その効果を発揮します。この化合物は、CFTRタンパク質上の特定の部位に結合し、その活性を高め、塩化物イオンの輸送を促進します。 これにより、呼吸器系の粘液の水分補給とクリアランスを改善することで、嚢胞性線維症の症状を軽減するのに役立ちます .
類似化合物の比較
類似化合物
UCCF-029: 同じような特性を持つ別のCFTRモジュレーターですが、効力と有効性が異なります。
UCCF-339: 化学構造と活性プロファイルが異なる関連化合物。
アピゲニン: CFTR活性を調節するフラボンですが、メカニズムと効果が異なります。
ゲニステイン: CFTR調節特性を持つ別のフラボン
独自性
This compoundは、その特定の結合親和性とCFTR活性の調節においてユニークであり、CFTR機能を研究し、嚢胞性線維症のための新しい治療薬を開発するための貴重なツールとなっています。 その独特の化学構造と機能特性は、他のCFTRモジュレーターとは異なります .
類似化合物との比較
Similar Compounds
UCCF-029: Another CFTR modulator with similar properties but different potency and efficacy.
UCCF-339: A related compound with distinct chemical structure and activity profile.
Apigenin: A flavone that also modulates CFTR activity but with different mechanisms and effects.
Uniqueness
UCCF-853 is unique in its specific binding affinity and modulation of CFTR activity, making it a valuable tool for studying CFTR function and developing new therapeutic agents for cystic fibrosis. Its distinct chemical structure and functional properties set it apart from other CFTR modulators .
特性
CAS番号 |
625458-06-2 |
|---|---|
分子式 |
C14H8ClF3N2O |
分子量 |
312.67 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H8ClF3N2O/c15-9-2-1-3-10(7-9)20-12-5-4-8(14(16,17)18)6-11(12)19-13(20)21/h1-7H,(H,19,21) |
InChIキー |
NMPJFFWYEIIGFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
UCCF-853, UCCF 853, UCCF853 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



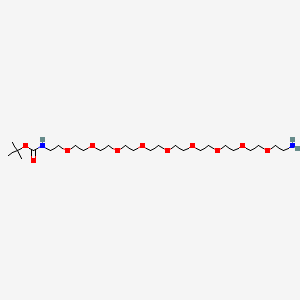
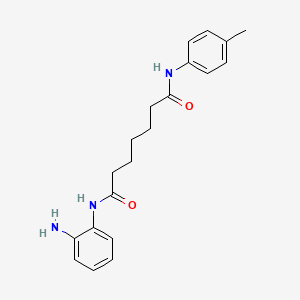
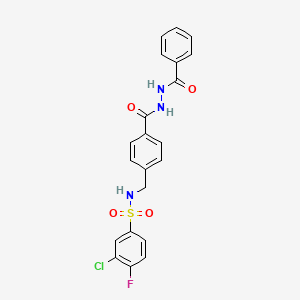
![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)
